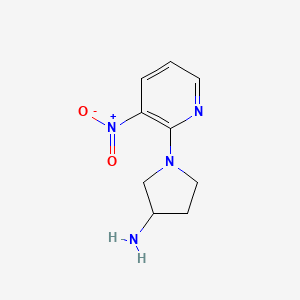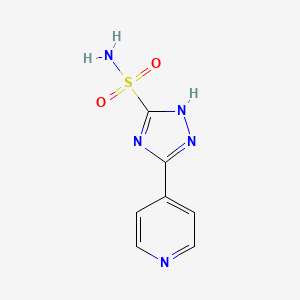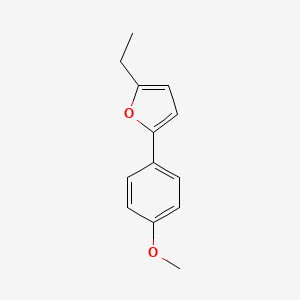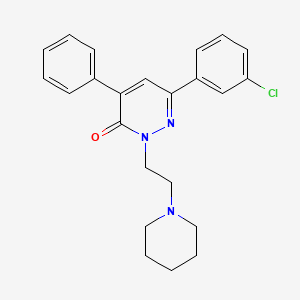
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide: is a synthetic compound known for its antioxidant properties. It is composed of four sterically hindered phenols linked through an ethanediamide core. This compound is primarily used to stabilize polymers, particularly polyethylene and polypropylene, by preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide typically involves the following steps:
Base-catalyzed Michael addition: Methyl acrylate is added to 2,6-di-tert-butylphenol to form an intermediate butyl-phloretic ester.
High-temperature transesterification: The intermediate is then reacted with ethanediamide at high temperatures to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of methyl acrylate and 2,6-di-tert-butylphenol are reacted in the presence of a base catalyst.
Purification: The intermediate product is purified and then subjected to high-temperature transesterification with ethanediamide.
Quality control: The final product is tested for purity and the presence of any tri-ester impurities.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized, leading to the formation of quinones.
Reduction: The compound can be reduced under specific conditions to regenerate the phenolic groups.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Regenerated phenolic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to stabilize polymers and prevent oxidative degradation.
Biology: Investigated for its potential to protect biological molecules from oxidative damage.
Medicine: Explored for its potential therapeutic effects in preventing oxidative stress-related diseases.
Comparison with Similar Compounds
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide is unique due to its high stability and low volatility. Similar compounds include:
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as an antioxidant in various industrial applications.
These compounds share similar antioxidant properties but differ in their chemical structures and specific applications.
Properties
| 89635-33-6 | |
Molecular Formula |
C58H84N2O6 |
Molecular Weight |
905.3 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(3,5-ditert-butyl-4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C58H84N2O6/c1-51(2,3)37-25-33(26-38(45(37)61)52(4,5)6)59(34-27-39(53(7,8)9)46(62)40(28-34)54(10,11)12)49(65)50(66)60(35-29-41(55(13,14)15)47(63)42(30-35)56(16,17)18)36-31-43(57(19,20)21)48(64)44(32-36)58(22,23)24/h25-32,61-64H,1-24H3 |
InChI Key |
KJJRVMAFGKVVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)C(=O)N(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


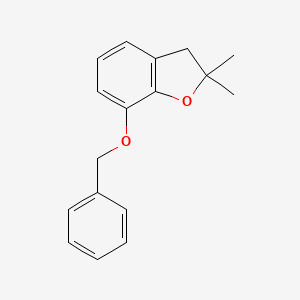
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)

